molecular formula C15H12Cl3NO2 B5869262 2,5-dichloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide

2,5-dichloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide

Cat. No. B5869262
M. Wt: 344.6 g/mol
InChI Key: CNQYTAWKSBZGLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide, also known as GW 501516 or Endurobol, is a synthetic selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It was developed in the 1990s by GlaxoSmithKline as a potential treatment for metabolic and cardiovascular diseases. However, it has gained popularity among athletes and bodybuilders as a performance-enhancing drug due to its ability to increase endurance and fat burning.

Mechanism of Action

2,5-dichloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide 501516 activates PPARδ, a nuclear receptor that regulates gene expression involved in lipid and glucose metabolism, inflammation, and oxidative stress. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, as well as reduced inflammation and oxidative stress in various tissues.
Biochemical and physiological effects
In addition to its therapeutic potential, 2,5-dichloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide 501516 has been shown to have several biochemical and physiological effects. It increases endurance and fat burning by stimulating the expression of genes involved in mitochondrial biogenesis and fatty acid oxidation in skeletal muscle. It also improves insulin sensitivity and glucose uptake in adipose tissue and liver, which may have implications for the treatment of type 2 diabetes.

Advantages and Limitations for Lab Experiments

2,5-dichloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide 501516 has several advantages for lab experiments, including its high potency and selectivity for PPARδ, as well as its ability to activate PPARδ in various tissues. However, it also has limitations, such as its potential for off-target effects and toxicity at high doses.

Future Directions

There are several future directions for the research on 2,5-dichloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide 501516. One area of interest is its potential for the treatment of metabolic and cardiovascular diseases, such as type 2 diabetes and heart failure. Another area of interest is its use as a performance-enhancing drug, which has raised concerns about its safety and ethics in sports. Further research is needed to fully understand the therapeutic and performance-enhancing effects of 2,5-dichloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide 501516 and its potential risks and benefits.

Synthesis Methods

The synthesis of 2,5-dichloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide 501516 involves several steps, starting from the reaction of 2,5-dichlorobenzoyl chloride with 4-chloro-2-methoxy-5-methylphenylamine to form the intermediate 2,5-dichloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide. This intermediate is then reacted with various reagents to obtain the final product.

Scientific Research Applications

2,5-dichloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide 501516 has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to improve lipid and glucose metabolism, reduce inflammation, and protect against oxidative stress in various animal models of metabolic and cardiovascular diseases.

properties

IUPAC Name

2,5-dichloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl3NO2/c1-8-5-13(14(21-2)7-12(8)18)19-15(20)10-6-9(16)3-4-11(10)17/h3-7H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQYTAWKSBZGLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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